[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine
Overview
Description
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine are the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and reward processing .
Mode of Action
This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and perception .
Biochemical Pathways
It is known that the activation of 5-hydroxytryptamine receptors can lead to various downstream effects, such as the release of other neurotransmitters, changes in neuronal firing rates, and alterations in gene expression .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-hydroxytryptamine receptors. Activation of these receptors can lead to a variety of effects, including changes in mood, perception, and cognition . The specific effects can vary greatly depending on the individual and the context in which the compound is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances, the individual’s physiological state, and the specific context in which the compound is used can all impact its effects . More research is needed to fully understand these influences .
Biochemical Analysis
Biochemical Properties
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine plays a significant role in biochemical reactions, particularly in its interactions with serotonin receptors. It acts as a partial agonist for the 5-HT2A and 5-HT2C serotonin receptors . These interactions are crucial as they influence various physiological processes, including mood regulation, perception, and cognition. The compound’s ability to bind to these receptors and modulate their activity makes it a valuable tool for studying serotonin-related pathways and potential therapeutic applications.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, which can affect neurotransmitter release, gene transcription, and metabolic processes . These effects are particularly relevant in the context of neurological and psychiatric research, where the compound’s impact on cell signaling and gene expression can provide insights into the underlying mechanisms of various disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a partial agonist, the compound binds to the 5-HT2A and 5-HT2C receptors, leading to their activation and subsequent intracellular signaling . This activation can result in the modulation of various downstream effectors, including enzymes and transcription factors, which ultimately influence gene expression and cellular function. Additionally, the compound’s ability to inhibit or activate specific enzymes further contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for several hours, with peak effects occurring within the first few hours of administration . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can produce mild effects, such as enhanced sensory perception and mood elevation . At higher doses, the compound can induce more pronounced effects, including hallucinations and altered cognitive function . Toxic or adverse effects may also occur at high doses, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including hydroxylation, O-demethylation, and glucuronidation . These metabolic processes are facilitated by specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. The resulting metabolites can have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, which facilitate its uptake and distribution within different cellular compartments. Additionally, binding proteins can influence the compound’s localization and accumulation within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.
Properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)8-5-11(14-4)9(12)6-10(8)13-3/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRSBEKHSIJROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472407 | |
Record name | Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169775-24-0 | |
Record name | Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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